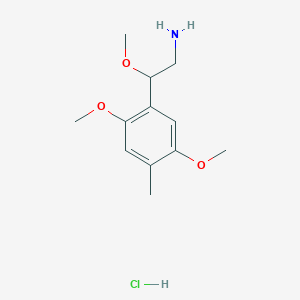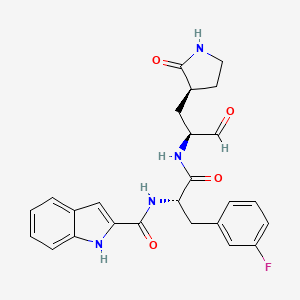
SARS-CoV MPro-IN-1
概要
説明
MPro阻害剤11bは、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)の主プロテアーゼ(MPro)の強力な阻害剤です。 この化合物は、ウイルス複製を抑制し、COVID-19の治療に役立つ可能性があるため、大きな注目を集めています 。主プロテアーゼはウイルスライフサイクルに不可欠であり、抗ウイルス薬開発の魅力的な標的となっています。
2. 製法
合成ルートと反応条件: MPro阻害剤11bの合成は、通常、主要な中間体の調製から始まる複数のステップを伴います。プロセスには、多くの場合、以下が含まれます。
コア構造の形成: これは、特定の試薬と触媒を使用して、分子の骨格を形成することを伴います。
官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基が導入または修飾されます。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度レベルが達成されます。
工業生産方法: 工業環境では、MPro阻害剤11bの生産は、最適化された合成ルートを使用してスケールアップされます。これには以下が含まれます。
バッチ処理: 化合物を大量に生成するために、バッチで大量の反応が行われます。
連続フロー化学: この方法は、化合物の連続生産を可能にし、効率と一貫性を向上させます。
品質管理: 化合物が要求される純度と効力の基準を満たしていることを確認するために、厳格な試験が行われます。
3. 化学反応解析
反応の種類: MPro阻害剤11bは、以下を含むさまざまな化学反応を起こします。
酸化: 酸化物を形成するために、酸素原子が導入されます。
還元: 酸素原子が除去されるか、水素原子が添加されます。
置換: 1つの官能基が別の官能基と置き換えられます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: パラジウムや白金などの遷移金属触媒がしばしば使用されます。
主な生成物: 反応は通常、生物活性が強化または変更されたMPro阻害剤11bの改変バージョンをもたらします。
4. 科学研究への応用
MPro阻害剤11bは、科学研究で幅広い用途があります。
化学: プロテアーゼの阻害を研究し、新しい合成方法を開発するためのツールとして使用されます。
生物学: ウイルス複製と細胞過程におけるプロテアーゼの役割を理解するのに役立ちます。
医学: SARS-CoV-2の主プロテアーゼを阻害することによって、COVID-19の治療のための潜在的な治療薬
産業: 抗ウイルス薬の開発と製薬製造プロセスに使用されます。
作用機序
MPro阻害剤11bは、SARS-CoV-2の主プロテアーゼの活性部位に結合することによって作用を及ぼします。 この結合は、プロテアーゼの活性を阻害し、ウイルス複製に不可欠なウイルスポリタンパク質の切断を防ぎます 。分子標的は、プロテアーゼの活性部位内にあるシステインとヒスチジンの残基の触媒ダイアドを含みます。
生化学分析
Biochemical Properties
SARS-CoV MPro-IN-1 interacts with the main protease of SARS-CoV-2, inhibiting its function . This interaction is critical as the main protease is responsible for processing the polyproteins that are translated from the viral RNA .
Cellular Effects
The inhibition of the main protease by this compound affects various cellular processes. It disrupts the replication of the virus, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the main protease, leading to its inhibition . This prevents the protease from processing the polyproteins, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Its stability and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the SARS-CoV-2 virus. It interacts with the main protease, a key enzyme in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with the main protease, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is associated with its activity or function. It is directed to specific compartments or organelles where it interacts with the main protease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MPro Inhibitor 11b typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the backbone of the molecule.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of MPro Inhibitor 11b would be scaled up using optimized synthetic routes. This includes:
Batch processing: Large-scale reactions are conducted in batches to produce significant quantities of the compound.
Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.
化学反応の分析
Types of Reactions: MPro Inhibitor 11b undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used.
Major Products: The reactions typically yield modified versions of MPro Inhibitor 11b with enhanced or altered biological activity.
科学的研究の応用
MPro Inhibitor 11b has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of proteases and to develop new synthetic methodologies.
Biology: Helps in understanding the role of proteases in viral replication and cellular processes.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2
Industry: Utilized in the development of antiviral drugs and in the pharmaceutical manufacturing process.
類似化合物との比較
MPro阻害剤11bは、以下のような他のプロテアーゼ阻害剤と比較されます。
ニルマトレルビル: SARS-CoV-2主プロテアーゼの別の強力な阻害剤。
ボセプレビル: 当初はC型肝炎ウイルス用に開発されましたが、SARS-CoV-2主プロテアーゼに対しても活性があります。
GC376: 広域スペクトル抗ウイルスプロテアーゼ阻害剤。
独自性: MPro阻害剤11bは、SARS-CoV-2主プロテアーゼに対する高い効力と選択性により、抗ウイルス薬としてのさらなる開発のための有望な候補となっています .
特性
IUPAC Name |
N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBVFBQANEDDM-CUWPLCDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


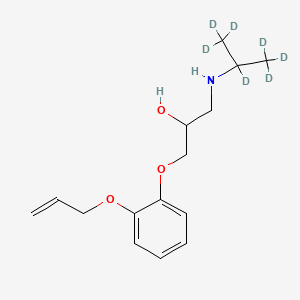
![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)
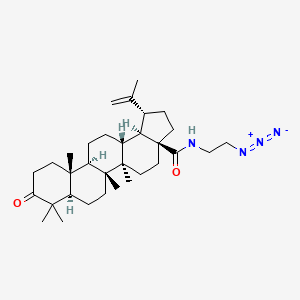
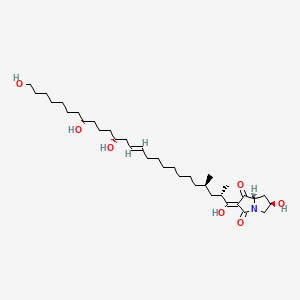
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
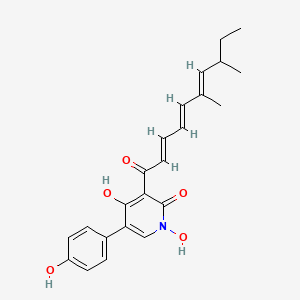

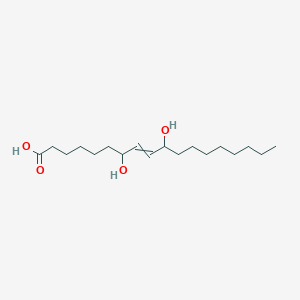
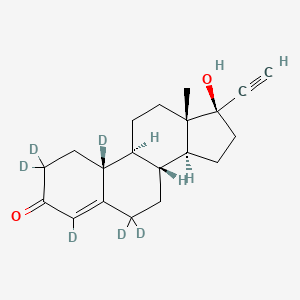
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
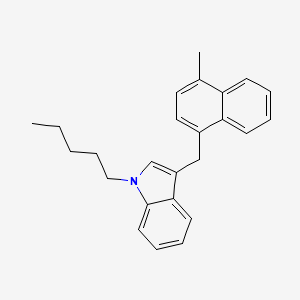
![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
